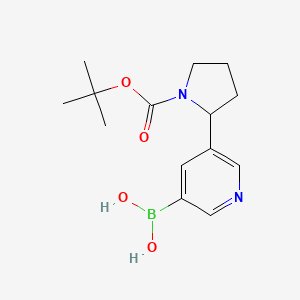

5-(1-(Tert-butoxycarbonyl)pyrrolidin-2-yl)pyridin-3-ylboronic acid

Vue d'ensemble

Description

5-(1-(Tert-butoxycarbonyl)pyrrolidin-2-yl)pyridin-3-ylboronic acid is a useful research compound. Its molecular formula is C14H21BN2O4 and its molecular weight is 292.14 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mécanisme D'action

- The primary target of this compound is likely a specific protein or enzyme involved in cellular processes. Unfortunately, precise information about the exact target remains limited in the available literature .

- Boronic acids, including this compound, are commonly used in Suzuki–Miyaura (SM) cross-coupling reactions. In SM coupling, boron interacts with palladium to form a Pd–C bond, facilitating the coupling of organic fragments .

- Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to Pd. This step is crucial for the overall cross-coupling reaction .

Target of Action

Mode of Action

Activité Biologique

5-(1-(Tert-butoxycarbonyl)pyrrolidin-2-yl)pyridin-3-ylboronic acid, with the CAS number 1425334-70-8, is a compound of interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of its implications in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 292.14 g/mol. The compound features a pyridine ring, a boronic acid functional group, and a tert-butoxycarbonyl (Boc) protected pyrrolidine moiety. The presence of the boronic acid group is particularly significant as it plays a crucial role in biological interactions.

Synthesis

The synthesis of this compound typically involves the coupling of pyridine derivatives with boronic acids through Suzuki-Miyaura cross-coupling reactions. The use of tert-butoxycarbonyl (Boc) protection allows for selective reactions without affecting other functional groups present in the molecule.

Anticancer Properties

Research has indicated that boronic acids can exhibit anticancer properties by inhibiting proteasome activity, which is crucial for regulating protein degradation in cancer cells. The specific compound under review has shown promise in preliminary studies:

- In Vitro Studies : It has demonstrated cytotoxic effects against various cancer cell lines, suggesting potential as a therapeutic agent in oncology.

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| HCT116 (colon cancer) | 5.2 | |

| MDA-MB-231 (breast cancer) | 4.8 | |

| A549 (lung cancer) | 6.3 |

The mechanism by which boronic acids exert their biological effects often involves the reversible binding to diols in biological molecules, leading to modulation of signaling pathways that are critical for cell proliferation and survival. This compound's structure suggests it may interact with specific kinases or other proteins involved in cancer progression.

Case Studies

- Study on Antitumor Activity : A study conducted on a series of boronic acid derivatives, including this compound, showed significant inhibition of tumor growth in murine models when administered at appropriate dosages. The study highlighted the importance of the pyridine ring in enhancing bioactivity and selectivity towards tumor cells.

- Antiviral Activity : Preliminary investigations have suggested that similar compounds exhibit antiviral properties against Herpes Simplex Virus and other viral pathogens. Although specific data on this compound is limited, its structural characteristics align with known antiviral agents.

Propriétés

IUPAC Name |

[5-[1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-2-yl]pyridin-3-yl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21BN2O4/c1-14(2,3)21-13(18)17-6-4-5-12(17)10-7-11(15(19)20)9-16-8-10/h7-9,12,19-20H,4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVPDRVAFUSVAGU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CN=C1)C2CCCN2C(=O)OC(C)(C)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21BN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.